N-[(2-ethylpyrazol-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridin-5-amine
Description
N-[(2-ethylpyrazol-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridin-5-amine is a heterocyclic compound that features a pyrazole and pyridine ring fused together
Properties
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6/c1-2-18-11(3-4-16-18)8-13-10-5-9-6-15-17-12(9)14-7-10/h3-7,13H,2,8H2,1H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSSZSGQOBLEIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CNC2=CN=C3C(=C2)C=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethylpyrazol-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridin-5-amine typically involves the formation of the pyrazole and pyridine rings followed by their fusion. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-ethylpyrazole with a suitable pyridine derivative in the presence of a catalyst can yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethylpyrazol-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions often performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions may require catalysts or specific conditions such as elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of functionalized compounds.
Scientific Research Applications
N-[(2-ethylpyrazol-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridin-5-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of N-[(2-ethylpyrazol-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridin-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrazole derivatives: Compounds containing the pyrazole ring, such as 1H-pyrazole-3-carboxamide.
Pyridine derivatives: Compounds with the pyridine ring, such as 2-aminopyridine.
Fused heterocycles: Compounds with fused ring systems, such as indole and quinoline derivatives.
Uniqueness
N-[(2-ethylpyrazol-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridin-5-amine is unique due to its specific combination of pyrazole and pyridine rings, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
